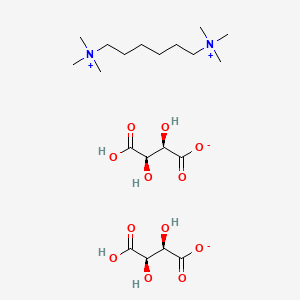
Hexamethonium tartrate
Vue d'ensemble
Description
Le tartrate de hexaméthonium est un antagoniste cholinergique nicotinique souvent désigné comme le bloquant ganglionnaire prototypique. Il est mal absorbé par le tractus gastro-intestinal et ne traverse pas la barrière hémato-encéphalique . Le tartrate de hexaméthonium a été utilisé à diverses fins thérapeutiques, notamment l’hypertension, mais comme les autres bloquants ganglionnaires, il a été remplacé par des médicaments plus spécifiques pour la plupart des utilisations .
Méthodes De Préparation
Le tartrate de hexaméthonium peut être synthétisé par différentes voies. Une méthode courante consiste à faire réagir le bromure de hexaméthonium avec l’acide tartrique. Les conditions réactionnelles consistent généralement à dissoudre le bromure de hexaméthonium dans l’eau, puis à ajouter de l’acide tartrique pour former le tartrate de hexaméthonium . Les méthodes de production industrielles peuvent mettre en œuvre des processus similaires, mais à plus grande échelle, en garantissant la pureté et la constance du produit final.
Analyse Des Réactions Chimiques
Le tartrate de hexaméthonium subit plusieurs types de réactions chimiques :
Oxydation et réduction : Ces réactions sont moins courantes pour le tartrate de hexaméthonium en raison de sa structure stable.
Substitution : Le tartrate de hexaméthonium peut subir des réactions de substitution, en particulier au niveau des atomes d’azote.
Réactifs et conditions courants : Des réactifs tels que des acides ou des bases forts peuvent faciliter ces réactions. Les conditions impliquent souvent des températures et des niveaux de pH contrôlés.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Le tartrate de hexaméthonium a un large éventail d’applications de recherche scientifique :
Chimie : Il est utilisé comme outil de recherche pour étudier les effets des bloquants ganglionnaires.
Biologie : Il permet de comprendre le rôle des récepteurs nicotiniques dans divers processus biologiques.
Applications De Recherche Scientifique
Hexamethonium tartrate has a wide range of scientific research applications:
Chemistry: It is used as a research tool to study the effects of ganglionic blockers.
Biology: It helps in understanding the role of nicotinic receptors in various biological processes.
Medicine: Historically, it was used to treat hypertension and other disorders of the peripheral nervous system.
Mécanisme D'action
Le tartrate de hexaméthonium agit comme un bloquant ganglionnaire non dépolarisant. Il inhibe l’action de l’acétylcholine sur les récepteurs nicotiniques des ganglions autonomes, bloquant ainsi la transmission des impulsions nerveuses dans les systèmes nerveux sympathique et parasympathique . Cette action s’effectue principalement par le blocage du pore ionique, plutôt que par la compétition avec le site de liaison de l’acétylcholine .
Comparaison Avec Des Composés Similaires
Le tartrate de hexaméthonium peut être comparé à d’autres bloquants ganglionnaires tels que :
- Bromure d’azaméthonium
- Tartrate de pentolinium
- Chlorhydrate de mécamylamine
- Tartrate de pempidine
- Camphorsulfonate de trimétaphane
Le tartrate de hexaméthonium est unique par son action spécifique sur les récepteurs nicotiniques et son importance historique dans le traitement de l’hypertension .
Propriétés
IUPAC Name |
(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate;trimethyl-[6-(trimethylazaniumyl)hexyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N2.2C4H6O6/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;2*5-1(3(7)8)2(6)4(9)10/h7-12H2,1-6H3;2*1-2,5-6H,(H,7,8)(H,9,10)/q+2;;/p-2/t;2*1-,2-/m.11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKYPSXTNBQAJW-WBPXWQEISA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.C(C(C(=O)[O-])O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60-26-4 (Parent) | |
| Record name | Hexamethonium tartrate [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2079-78-9 | |
| Record name | Hexamethonium tartrate [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexamethonium tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAMETHONIUM TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U6FTZ422J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




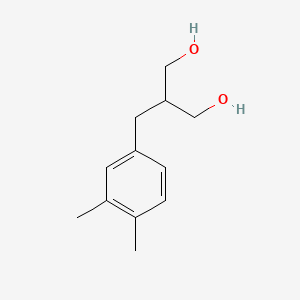
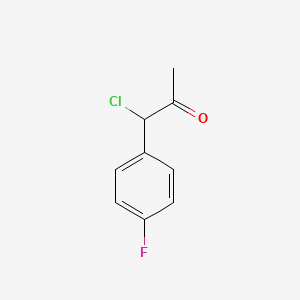





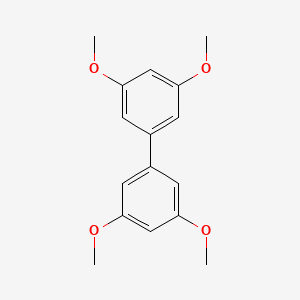
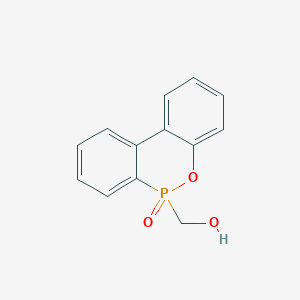

![2-Phenylthiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B1627623.png)
![Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1627624.png)
